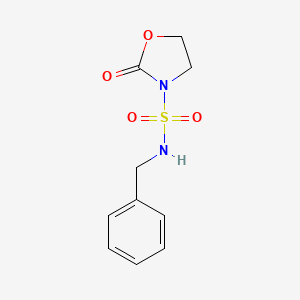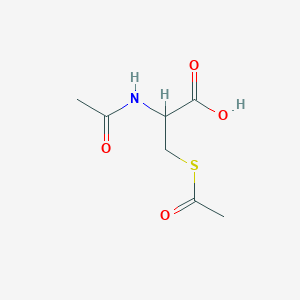
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid is an organic compound with the molecular formula C7H11NO4S This compound is characterized by the presence of both an acetylamino group and an acetylthio group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-acetylsulfanylpropanoic acid typically involves the acetylation of amino and thiol groups on a propanoic acid derivative. One common method is to start with L-cysteine, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetylamino group can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various acylated or alkylated derivatives.
Applications De Recherche Scientifique
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-acetamido-3-acetylsulfanylpropanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the acetylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Acetylamino)-3-mercaptopropanoic acid: Similar structure but lacks the acetylthio group.
N-Acetylcysteine: Contains an acetylamino group and a thiol group but not an acetylthio group.
Uniqueness
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid is unique due to the presence of both acetylamino and acetylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11NO4S |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
2-acetamido-3-acetylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12) |
Clé InChI |
HSPYGHDTVQJUDE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



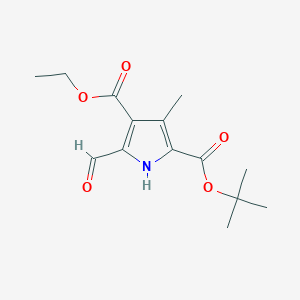

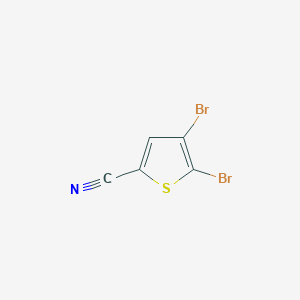

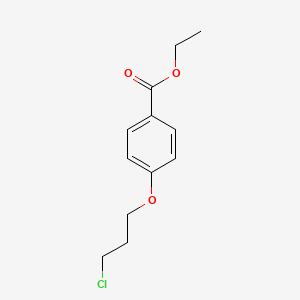
![6-Chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B8786691.png)



